molecular formula C16H19F3N4O B2930411 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034306-96-0

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2930411
M. Wt: 340.35
InChI Key: OQGOFARSUNBUSL-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide , often referred to as Compound X , is a synthetic organic compound. Its chemical structure combines a triazole ring, a trifluoromethyl-substituted phenyl group, and an acetamide moiety. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis

The synthesis of Compound X involves several steps, including the formation of the triazole ring, introduction of the trifluoromethyl group, and subsequent acetylation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, click chemistry methods have been employed for the triazole formation due to their efficiency and reliability.



Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₁₈F₃N₅O . Let’s examine its structural features:



  • Triazole Ring : The triazole ring (1H-1,2,3-triazol-1-yl) is a five-membered heterocycle containing three nitrogen atoms. It imparts rigidity and contributes to the compound’s bioactivity.

  • Trifluoromethyl Group : The trifluoromethyl (CF₃) substituent at the phenyl ring enhances lipophilicity and influences interactions with biological targets.

  • Acetamide Moiety : The acetamide functional group (-CONH₂) provides a hydrogen bond acceptor site and contributes to solubility.



Chemical Reactions Analysis

Compound X participates in various chemical reactions:



  • Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Arylation : The trifluoromethylphenyl group is amenable to arylation reactions, enabling the introduction of diverse substituents.

  • Click Chemistry : The triazole ring allows for efficient click reactions, facilitating further derivatization.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately X°C .

  • Solubility : It is moderately soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and conduct thorough safety assessments.

  • Environmental Impact : Disposal of Compound X should follow established guidelines to minimize environmental impact.


Future Directions


  • Structure-Activity Relationship (SAR) : Investigate SAR to optimize Compound X’s pharmacological properties.

  • In Vivo Studies : Conduct animal studies to evaluate efficacy, pharmacokinetics, and safety.

  • Clinical Trials : If promising, progress to clinical trials for potential therapeutic applications.


properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O/c1-11(2)14(10-23-7-6-20-22-23)21-15(24)9-12-4-3-5-13(8-12)16(17,18)19/h3-8,11,14H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGOFARSUNBUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

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